5-Amino-2-chloro-N-ethylbenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-chloro-N-ethylbenzamide hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O. It is known for its potential applications in various fields of research and industry. The compound is characterized by the presence of an amino group, a chloro substituent, and an ethyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-N-ethylbenzamide hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chloro-N-ethylbenzamide, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-N-ethylbenzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 5-amino-2-hydroxy-N-ethylbenzamide.
Oxidation: Formation of 5-nitro-2-chloro-N-ethylbenzamide.
Reduction: Formation of 5-amino-2-chloro-N-ethylbenzylamine.
Scientific Research Applications
5-Amino-2-chloro-N-ethylbenzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-N-ethylbenzamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzamide: Similar structure but lacks the ethyl group.
5-Amino-2-chlorobenzamide: Similar structure but lacks the ethyl group.
N-Ethyl-2-chlorobenzamide: Similar structure but lacks the amino group.
Uniqueness
5-Amino-2-chloro-N-ethylbenzamide hydrochloride is unique due to the presence of both the amino and ethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
5-amino-2-chloro-N-ethylbenzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O.ClH/c1-2-12-9(13)7-5-6(11)3-4-8(7)10;/h3-5H,2,11H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRQRVYBRPUOQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.